molecular formula C24H49NO7S B10826725 methanesulfonate;trimethyl-[(2R)-2-(3-methylbutanoyloxy)-4-oxo-4-undecoxybutyl]azanium

methanesulfonate;trimethyl-[(2R)-2-(3-methylbutanoyloxy)-4-oxo-4-undecoxybutyl]azanium

Cat. No.: B10826725
M. Wt: 495.7 g/mol
InChI Key: HFIGXCQBUTWCGO-ZMBIFBSDSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ST 1103 involves the reaction of undecyl [4-N,N,N-trimethylammonium-®-3-isovaleroyloxy]-butanoate with methanesulfonic acid. The reaction conditions typically include a controlled temperature environment and the use of appropriate solvents to facilitate the reaction. Industrial production methods for ST 1103 are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

ST 1103 undergoes various chemical reactions, including:

    Oxidation: ST 1103 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of the molecule.

    Substitution: ST 1103 can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ST 1103 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ST 1103 involves its ability to inhibit the growth of microorganisms by disrupting their cell membranes. The compound interacts with the lipid bilayer of microbial cell membranes, leading to increased permeability and eventual cell death. This mechanism is effective against a wide range of microorganisms, making ST 1103 a potent antimicrobial agent .

Comparison with Similar Compounds

ST 1103 is unique in its broad-spectrum antimicrobial activity and its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. Similar compounds include:

ST 1103 stands out due to its efficacy in treating mixed microbial infections and its potential for use in various applications.

Properties

Molecular Formula

C24H49NO7S

Molecular Weight

495.7 g/mol

IUPAC Name

methanesulfonate;trimethyl-[(2R)-2-(3-methylbutanoyloxy)-4-oxo-4-undecoxybutyl]azanium

InChI

InChI=1S/C23H46NO4.CH4O3S/c1-7-8-9-10-11-12-13-14-15-16-27-22(25)18-21(19-24(4,5)6)28-23(26)17-20(2)3;1-5(2,3)4/h20-21H,7-19H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1/t21-;/m1./s1

InChI Key

HFIGXCQBUTWCGO-ZMBIFBSDSA-M

Isomeric SMILES

CCCCCCCCCCCOC(=O)C[C@H](C[N+](C)(C)C)OC(=O)CC(C)C.CS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCCCCOC(=O)CC(C[N+](C)(C)C)OC(=O)CC(C)C.CS(=O)(=O)[O-]

Origin of Product

United States

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